1-(4-fluorobenzoyl)-4-methoxypiperidine

Description

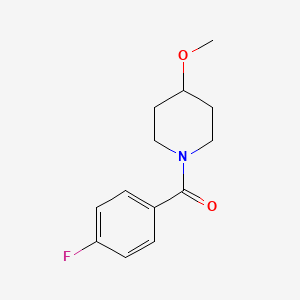

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12-6-8-15(9-7-12)13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIBNIWWYOBBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzoyl 4 Methoxypiperidine and Analogous Compounds

Methodologies for the Construction of Substituted Piperidine (B6355638) Ring Systems

The synthesis of substituted piperidines can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine ring and the de novo construction of the ring system. mdpi.com The latter, which involves forming the piperidine core from acyclic or aromatic precursors, offers a powerful means to control the substitution pattern and stereochemistry of the final product. Key strategies for ring construction include the hydrogenation and reduction of pyridine precursors and various cyclization reactions. mdpi.comnih.gov

Catalytic Hydrogenation and Reduction Strategies

The catalytic hydrogenation of readily available pyridine derivatives is one of the most direct and fundamental methods for synthesizing piperidines. mdpi.comorganic-chemistry.org This approach, however, can be challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen heterocycle. mdpi.comchemrxiv.org Modern methodologies often employ transition metal catalysts under specific conditions to achieve high yields and selectivity, even with sensitive substrates like fluorinated pyridines. mdpi.comnih.gov

Transition metals, particularly those from the platinum group, are highly effective for pyridine hydrogenation. mdpi.com Palladium, rhodium, and iridium catalysts have been extensively developed for this transformation, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. mdpi.comnih.gov

Palladium-catalyzed hydrogenation is a robust method for producing fluorinated piperidines from their corresponding fluoropyridine precursors. A notable system employs Palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of a strong Brønsted acid, such as aqueous hydrochloric acid (HCl), in methanol. nih.govacs.org The acid is crucial, as it protonates the substrate and the product, which enhances catalyst activity and prevents catalyst inhibition. nih.govacs.org This method demonstrates high tolerance for air and moisture and can selectively reduce the fluoropyridine ring in the presence of other aromatic systems like benzene and imidazole. nih.gov

Rhodium(I) complex catalysis has been successfully applied to the synthesis of all-cis-(multi)fluorinated piperidines through a dearomatization-hydrogenation process. mdpi.comnih.gov This strategy utilizes a rhodium(I) catalyst in conjunction with a boron-containing reagent like pinacol borane (HBpin) to achieve highly diastereoselective reductions. nih.govspringernature.com Rhodium-catalyzed transfer hydrogenation, using formic acid as a hydrogen source, also provides an effective route to chiral piperidines from pyridinium salts. dicp.ac.cn

Iridium catalysis is particularly valuable for the asymmetric hydrogenation of pyridinium salts, yielding enantioenriched piperidine derivatives. mdpi.comnih.gov Chiral iridium(I) complexes containing P,N-ligands can catalyze the hydrogenation of α-heteroaryl-N-benzylpyridinium salts with high levels of enantioselectivity. nih.govdicp.ac.cn Mechanistic studies suggest the reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemical outcome is determined by the stereoselective protonation of an enamine intermediate. nih.govdicp.ac.cn

| Catalyst System | Substrate Type | Key Conditions | Outcome/Selectivity | Citations |

| Pd(OH)₂/C | Fluoropyridines | Aqueous HCl, MeOH | Selective hydrogenation, overcomes hydrodefluorination | nih.govacs.org |

| Rhodium(I) Complex | Fluoropyridines | Pinacol borane (HBpin), H₂ | Highly diastereoselective, all-cis products | mdpi.comnih.govspringernature.com |

| [RhCp*Cl₂]₂ / KI | N-benzylpyridinium salts | HCOOH/NEt₃ | Transfer hydrogenation for chiral piperidines | dicp.ac.cn |

| [Ir(COD)Cl]₂ / P,N-ligand | Pyridinium salts | H₂ | Asymmetric hydrogenation, high enantioselectivity | mdpi.comnih.govdicp.ac.cn |

Accessing highly substituted and stereochemically defined fluorinated piperidines is a significant challenge. A powerful one-pot dearomatization-hydrogenation (DAH) process has been developed to address this, particularly for the synthesis of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com This strategy circumvents issues associated with traditional hydrogenation, such as competing hydrodefluorination. nih.gov

The process typically involves a rhodium(I)-carbene catalyst and a borane reagent, such as pinacol borane (HBpin), under a hydrogen atmosphere. nih.govspringernature.com The reaction proceeds through an initial dearomatization of the fluoropyridine precursor, followed by the complete saturation of the resulting intermediates via hydrogenation. nih.govresearchgate.net This tandem approach allows for the formation of a diverse range of substituted fluorinated piperidines with high diastereoselectivity. nih.gov The method's practicality is highlighted by its application in preparing fluorinated analogs of commercial drugs. nih.gov A key requirement for the success of this reaction is the use of dry reagents and solvents, as moisture can lead to the hydrolysis of HBpin and subsequent deactivation of the catalyst. springernature.com

Controlling the stereochemistry during the reduction of substituted pyridines is crucial for accessing specific isomers of pharmacologically relevant piperidines. Diastereoselectivity in hydrogenation is often influenced by the catalyst, the substrate's substitution pattern, and the reaction conditions. nih.gov

The rhodium-catalyzed dearomatization-hydrogenation process is a prime example of achieving high diastereoselectivity, consistently yielding all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net This high level of control is a key feature of the DAH strategy. nih.gov Similarly, palladium-catalyzed hydrogenation of fluoropyridines can provide products with good yields and high diastereoselectivities. nih.gov In many cases, the fluorine atoms in the resulting piperidine products predominantly occupy the axial position. mdpi.com

Beyond these methods, diastereoselectivity can be engineered through other catalytic systems. For instance, boron ions in the presence of hydrosilanes have been shown to diastereoselectively reduce substituted pyridines to piperidines. nih.gov It is also possible to synthesize cis-piperidines through the hydrogenation of disubstituted pyridines and then convert them into their trans-diastereoisomers via base-mediated epimerization, a process that relies on conformational control. whiterose.ac.ukrsc.org This two-step sequence provides access to both cis and trans isomers from a common precursor. rsc.org

| Method | Substrate | Catalyst/Reagent | Diastereoselectivity Outcome | Citations |

| Dearomatization-Hydrogenation | Fluoropyridines | Rhodium(I) complex / HBpin | Highly diastereoselective for all-cis products | nih.govresearchgate.net |

| Heterogeneous Hydrogenation | Fluoropyridines | Pd(OH)₂/C / HCl | High diastereoselectivity | nih.gov |

| Hydroboration/Hydrogenation | 2,3-Disubstituted Pyridines | Borane catalyst | cis-selective | nih.gov |

| Hydrogenation & Epimerization | Disubstituted Pyridines | PtO₂, then base | Access to both cis and trans isomers | whiterose.ac.ukrsc.org |

Cyclization Reactions

The construction of the piperidine ring via intramolecular cyclization is a versatile strategy that involves forming a new carbon-nitrogen or carbon-carbon bond from an acyclic precursor. nih.gov The substrate for such a reaction typically contains a nitrogen source, such as an amino group, and other reactive sites that participate in the ring closure. nih.gov

Intramolecular radical C-H amination has emerged as a powerful tool for synthesizing N-heterocycles, including piperidines. nih.gov This method involves the generation of a nitrogen-centered radical from a suitable precursor, which then undergoes cyclization by abstracting a hydrogen atom from a C-H bond, typically in a 1,5-fashion, to form the six-membered ring. nih.govrsc.org

Several catalytic systems can promote this transformation. For example, the cyclization can be achieved through electrolysis or by using copper(I) or copper(II) catalysts. nih.govresearchgate.net Another approach utilizes a cobalt(II) catalyst for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov This cobalt-catalyzed method operates via a metalloradical catalysis (MRC) mechanism under neutral and non-oxidative conditions, offering high functional group tolerance. rsc.org A competitive side reaction in some cases can be a 1,5-hydrogen transfer, which leads to the formation of a linear alkene instead of the desired piperidine. nih.gov

Asymmetric Mannich Reactions and Reductive Cyclization

The construction of the piperidine skeleton can be effectively achieved through a sequence involving an asymmetric Mannich reaction followed by reductive cyclization. This strategy is powerful for establishing stereocenters early in the synthetic route. The Mannich reaction brings together an aldehyde, an amine, and a compound with an active hydrogen (like a ketone or malonate derivative) to form a β-amino carbonyl compound, known as a Mannich base.

In the context of piperidine synthesis, a diastereoselective Mannich reaction can be employed to control the stereochemistry, which is then preserved during the subsequent reductive cyclization step to form the heterocyclic ring. nih.gov For instance, the reaction of functionalized acetals with imines can set the desired stereochemistry, which is maintained upon cyclization. nih.gov This cascade approach, combining a Mannich reaction with a cyclization, is an efficient method for synthesizing substituted N-heterocycles. fu-berlin.de The process often involves the in-situ formation of reactive intermediates, such as methanimine in aqueous media, which can then undergo aza-Diels-Alder reactions, a type of reductive cyclization, to yield the piperidine core. nih.gov

Table 1: Key Features of Asymmetric Mannich/Reductive Cyclization Approach

| Feature | Description |

|---|---|

| Stereocontrol | Achieved during the initial C-C bond-forming Mannich reaction. |

| Efficiency | Often performed as a one-pot or cascade reaction, minimizing purification steps. fu-berlin.de |

| Versatility | Allows for the introduction of various substituents on the piperidine ring. |

| Mechanism | Involves the formation of a β-amino carbonyl intermediate which is then cyclized and reduced. |

Alternative Piperidine Formation Approaches (e.g., Desymmetrization via Lactam Formation)

Beyond traditional cyclization methods, alternative strategies such as the desymmetrization of prochiral or meso-compounds offer elegant and highly stereocontrolled routes to chiral piperidines. A notable example is the desymmetrization of meso-compounds through selective lactam formation. nih.gov This approach can establish multiple chiral centers with high diastereoselectivity. acs.org

The process involves creating a prochiral intermediate which is then selectively transformed into one of two possible enantiomeric products. For example, a desymmetrization-based synthesis can utilize the reduction of an N-tert-butanesulfinyl imine and a diastereoselective lactam formation to precisely set the required chiral centers. acs.org This method has proven effective in the asymmetric synthesis of complex piperidine-containing molecules. acs.org Another advanced desymmetrization technique involves the use of organometallic complexes, such as meso-dihydropyridinylmolybdenum complexes, to achieve an enantiocontrolled synthesis of 2,6-disubstituted piperidines. nih.gov

Regioselective Functionalization of the Piperidine Nitrogen: N-Benzoylation

Once the piperidine ring is formed, the next crucial step is the regioselective functionalization of the nitrogen atom. For the synthesis of 1-(4-fluorobenzoyl)-4-methoxypiperidine, this involves N-benzoylation with a 4-fluorobenzoyl group. This acylation must be selective for the nitrogen atom, which is readily achievable due to its high nucleophilicity.

Direct Acylation Procedures

The most straightforward method for N-benzoylation is the direct acylation of the piperidine nitrogen with an activated form of 4-fluorobenzoic acid, typically 4-fluorobenzoyl chloride. This reaction is a classic nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is also important, with aprotic solvents like dichloromethane or tetrahydrofuran (THF) being common. Studies on the reaction of 4-fluorobenzoyl chloride with various amines have shown that these reactions proceed in good yields. bath.ac.uk For secondary amines like piperidine, the resulting tertiary amides are stable and can be purified using standard techniques like column chromatography. bath.ac.uk

Catalyst-Mediated Benzoylation (e.g., Molybdenum Trioxide)

To improve efficiency, reduce reaction times, and employ milder conditions, catalyst-mediated benzoylation methods have been developed. Molybdenum trioxide (MoO₃) has emerged as an efficient, affordable, and stable catalyst for the synthesis of N-benzoyl piperidine analogues. nih.govfigshare.comnih.gov This catalytic approach facilitates the one-pot synthesis of various N-acyl piperidines. nih.govresearchgate.net

The use of MoO₃ can lead to higher yields and shorter reaction times compared to uncatalyzed methods. nih.gov Mechanistic investigations suggest that MoO₃ can act as a Lewis acid, activating the carbonyl group of the benzoylating agent and facilitating the nucleophilic attack by the piperidine nitrogen. researchgate.net This catalytic system is part of a broader effort to develop more sustainable and cost-effective synthetic protocols in organic chemistry. researchgate.net

Table 2: Comparison of N-Benzoylation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Direct Acylation | 4-Fluorobenzoyl chloride, Base (e.g., Triethylamine) | Aprotic solvent, Room temperature | Simple, well-established procedure. bath.ac.uk |

| Catalyst-Mediated | Benzoylating agent, MoO₃ catalyst | Milder conditions, often one-pot | High efficiency, shorter reaction times, economical. nih.govfigshare.com |

Introduction of the Methoxy (B1213986) Group to the Piperidine Ring (e.g., via 4-methoxypiperidine as a precursor)

The 4-methoxy group on the piperidine ring is a key structural feature. The most direct approach to incorporate this group is to use 4-methoxypiperidine as the starting material for the N-benzoylation step. nih.gov 4-Methoxypiperidine itself can be synthesized from the more readily available 4-hydroxypiperidine.

The synthesis typically involves a Williamson ether synthesis, where the hydroxyl group of 4-hydroxypiperidine is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., methyl iodide or dimethyl sulfate).

Alternatively, 4-hydroxypiperidine can be prepared by methods such as the deprotection of N-Boc-4-hydroxypiperidine using a strong acid like HCl in dioxane. chemicalbook.com The resulting 4-hydroxypiperidine hydrochloride can then be neutralized and used in the etherification step. The use of 4-methoxypiperidine hydrochloride as a stable precursor is also common in pharmaceutical and chemical synthesis. chemimpex.com

Green Chemistry Principles and Scalability in Synthesis

The growing emphasis on sustainable manufacturing within the pharmaceutical industry has propelled the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including this compound and its analogs. ctfassets.netresearchgate.netispe.org This section explores the application of these principles to enhance the environmental profile of synthetic routes and addresses the critical aspect of scalability for industrial production.

The core of green chemistry lies in the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. ctfassets.net Key metrics are employed to quantify the "greenness" of a synthetic process, with Process Mass Intensity (PMI) and E-Factor being two of the most widely adopted in the pharmaceutical sector. ctfassets.netsyrris.com

Process Mass Intensity (PMI) calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. syrris.commdpi.com A lower PMI signifies a more efficient and less wasteful process. The pharmaceutical industry has historically seen high PMI values, often ranging from 25 to 200, indicating significant opportunities for improvement. syrris.com

The application of green chemistry principles to the synthesis of piperidine-containing compounds, which are prevalent in many pharmaceuticals, involves several key strategies: researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ispe.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ctfassets.netispe.org This is particularly relevant in C-C and C-N bond-forming reactions common in the synthesis of piperidine derivatives.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and choosing less toxic reagents. researchgate.netispe.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible. ispe.orgsyrris.com

The scalability of a synthetic process is a critical consideration for the transition from laboratory-scale synthesis to industrial production. For compounds like this compound, scalability challenges may include:

Reaction Conditions: Reactions that are feasible on a small scale may become difficult to control on a larger scale, particularly those involving highly exothermic or hazardous reactions.

Purification: Chromatographic purification methods that are common in the laboratory are often not economically or environmentally viable for large-scale production. novartis.com Alternative purification methods such as crystallization or distillation are preferred.

Reagent Cost and Availability: The cost and availability of starting materials and reagents become significant factors at an industrial scale.

Waste Management: The disposal of large volumes of waste generated during synthesis can be costly and environmentally challenging.

To address these challenges, process chemists focus on developing robust and reproducible synthetic routes. This includes optimizing reaction conditions, minimizing the number of synthetic steps, and designing processes that are amenable to large-scale equipment and manufacturing practices. nih.gov For instance, the development of scalable routes to substituted piperidines often involves the catalytic hydrogenation of pyridine precursors, which can be efficiently performed in large reactors. novartis.com

Below are interactive data tables illustrating key green chemistry metrics and a comparison of hypothetical synthetic routes for analogous compounds, highlighting the impact of applying green chemistry principles.

Table 1: Key Green Chemistry Metrics in Pharmaceutical Synthesis

| Metric | Formula | Ideal Value | Significance |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | Low | Indicates higher process efficiency and less waste. |

| E-Factor | Total Waste (kg) / Mass of Product (kg) | Low | Directly measures the amount of waste produced. |

| Atom Economy | (MW of product / MW of all reactants) x 100% | High | Measures the efficiency of reactant atom incorporation into the final product. |

Table 2: Comparison of Hypothetical Synthetic Routes for a Piperidine Analog

| Feature | Traditional Route | Green Chemistry Route |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Greener Solvents (e.g., 2-MeTHF, Ethanol) |

| Catalyst | Stoichiometric Reagents | Catalytic Hydrogenation (e.g., Pd/C) |

| Purification | Silica Gel Chromatography | Crystallization |

| Number of Steps | 5 | 3 |

| Theoretical PMI | 150 | 45 |

| Theoretical E-Factor | 149 | 44 |

By integrating green chemistry principles early in the development of synthetic methodologies for compounds like this compound, the pharmaceutical industry can move towards more sustainable and economically viable manufacturing processes. ctfassets.net

Comprehensive Spectroscopic and Chromatographic Characterization of Substituted Fluorobenzoyl Piperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-fluorobenzoyl)-4-methoxypiperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected spectrum for this compound would exhibit distinct signals corresponding to the aromatic, piperidine (B6355638), and methoxy (B1213986) protons.

The 4-fluorobenzoyl group would show two sets of signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine substitution, these would appear as two doublets of doublets, characteristic of an AA'BB' system, resulting from coupling to both the adjacent aromatic protons and the fluorine atom.

The piperidine ring protons are expected to show complex multiplets in the aliphatic region of the spectrum. The presence of the methoxy group at the C4 position creates a plane of symmetry, simplifying the spectrum to some extent. The proton at C4 (methine proton) would likely appear as a multiplet around δ 3.4-3.6 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded by the amide nitrogen and are expected to appear as multiplets at approximately δ 3.0-4.0 ppm. The protons at C3 and C5 would resonate further upfield, likely in the δ 1.5-2.0 ppm range. The methoxy group itself would present as a sharp singlet at around δ 3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~ 7.4-7.6 | Doublet of Doublets (dd) |

| Aromatic (ortho to F) | ~ 7.1-7.3 | Doublet of Doublets (dd) |

| Piperidine H2, H6 | ~ 3.0-4.0 | Multiplet (m) |

| Piperidine H3, H5 | ~ 1.5-2.0 | Multiplet (m) |

| Piperidine H4 | ~ 3.4-3.6 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. In the spectrum of this compound, a distinct signal is expected for each unique carbon atom. The carbonyl carbon of the benzoyl group would be the most downfield signal, typically appearing around δ 168-172 ppm.

The aromatic carbons would produce signals in the δ 115-165 ppm range. The carbon atom bonded to the fluorine would show a large coupling constant (¹JCF) and is expected to be highly deshielded (around δ 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.

The carbons of the piperidine ring would resonate in the aliphatic region. The C4 carbon, bonded to the electronegative oxygen of the methoxy group, would be found around δ 70-80 ppm. The carbons adjacent to the nitrogen (C2, C6) would appear around δ 40-50 ppm, while the C3 and C5 carbons would be further upfield at approximately δ 30-35 ppm. The methoxy carbon would give a signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 168-172 |

| Aromatic (C-F) | ~ 160-165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-C=O) | ~ 130-135 |

| Aromatic (CH, ortho to C=O) | ~ 128-132 |

| Aromatic (CH, ortho to F) | ~ 115-120 (d, ²JCF ≈ 22 Hz) |

| Piperidine C4 | ~ 70-80 |

| Piperidine C2, C6 | ~ 40-50 |

| Piperidine C3, C5 | ~ 30-35 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. fishersci.com Since this compound contains a single fluorine atom on the benzoyl ring, the ¹⁹F NMR spectrum would be relatively simple, showing a single signal. The chemical shift of this fluorine is expected to be in the typical range for an aryl fluoride, approximately -100 to -120 ppm relative to a CFCl₃ standard. This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₃H₁₆FNO₂), the expected molecular weight is approximately 237.27 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 237 or 238, respectively.

The fragmentation pattern would provide confirmatory structural evidence. Key fragmentation pathways would likely involve cleavage at the amide bond. Common fragments would include:

The 4-fluorobenzoyl cation: A prominent peak at m/z 123, resulting from the cleavage of the C-N bond between the carbonyl group and the piperidine ring.

The 4-methoxypiperidine fragment: Cleavage could also lead to a fragment corresponding to the piperidine portion of the molecule.

Loss of the methoxy group: Fragmentation involving the loss of a methoxy radical (•OCH₃) from the molecular ion could result in a peak at m/z 206.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 238 | [M+H]⁺ (Protonated Molecule) |

| 123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| 115 | [C₆H₁₂NO]⁺ (4-methoxypiperidine cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹, characteristic of an amide carbonyl group.

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.

C-O Stretch: A distinct absorption corresponding to the C-O stretch of the ether (methoxy group) would be expected around 1080-1150 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1500-1600 cm⁻¹ range would correspond to the vibrations of the aromatic ring.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) would be due to the C-H stretching vibrations of the piperidine and methoxy groups.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

This analysis would confirm the connectivity of the atoms and reveal the stereochemical arrangement, such as the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the 4-fluorobenzoyl and 4-methoxy substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment

The purity of synthesized chemical compounds is a critical parameter, ensuring the identity and quality of the substance for its intended application. For substituted fluorobenzoyl piperidines, such as this compound, a variety of chromatographic techniques are employed to determine purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for this purpose, offering high resolution, sensitivity, and accuracy.

The development of a robust chromatographic method is essential for the reliable purity assessment of this compound. Method development often involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. A typical HPLC method for such a compound would likely employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A hypothetical HPLC method for the purity assessment of this compound could be developed and validated. The parameters of such a method would be optimized to ensure good peak shape, resolution, and sensitivity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require experimental validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more comprehensive analysis, HPLC can be coupled with mass spectrometry (LC-MS). This technique not only separates the components of a mixture but also provides information about their molecular weights. In the context of this compound, LC-MS is invaluable for the identification of unknown impurities by providing their mass-to-charge ratio (m/z). Further fragmentation in the mass spectrometer (MS/MS) can elucidate the structure of these impurities.

In a research setting, LC-MS analysis of a synthesized batch of this compound would confirm the molecular weight of the main peak and help in the characterization of any co-eluting or minor impurity peaks.

Table 2: Representative LC-MS Data for this compound

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Purity (%) |

| 8.5 | 238.1 | This compound | 99.5 |

| 6.2 | - | Unidentified Impurity | 0.2 |

| 9.1 | - | Unidentified Impurity | 0.3 |

The data in this table is hypothetical and serves to illustrate the type of information obtained from an LC-MS analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. For the purity assessment of this compound, a UPLC method could significantly reduce the analysis time while improving the detection of trace impurities.

The principles of method development for UPLC are similar to HPLC, but the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particle columns. The increased resolution of UPLC is particularly beneficial for separating structurally similar impurities.

Research Findings

In a developmental context, forced degradation studies would be conducted to intentionally degrade this compound under various stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products would then be separated and identified using techniques like LC-MS, providing valuable information about the compound's stability and potential degradation pathways. The chromatographic methods developed for purity assessment would also be validated according to ICH guidelines to ensure they are fit for purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.

Structure Activity Relationship Sar and Ligand Target Interactions in Vitro Investigations

Methodologies for SAR Elucidation in Substituted Piperidine (B6355638) Derivatives

The investigation of structure-activity relationships for substituted piperidine derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of their pharmacological behavior. nih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational tool used to correlate the chemical structure of piperidine derivatives with their biological activity. These models can help predict the activity of novel compounds based on their structural features.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For piperidine derivatives, docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a target protein. nih.govnih.govresearchgate.net This helps in understanding the molecular basis of the ligand's affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions compared to static docking models.

Experimental Techniques:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. By competing with a radiolabeled ligand, the binding affinity (Ki) of the test compound can be accurately measured.

Enzyme Inhibition Assays: To assess the effect of piperidine derivatives on enzyme activity, various in vitro assays are employed. nih.govjuniperpublishers.com These can measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a measure of its potency as an inhibitor. nih.gov

Functional Assays: These experiments, such as agonist-stimulated [³⁵S]GTPγS binding assays, measure the functional consequence of a ligand binding to a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. nih.gov

Influence of the 4-Fluorobenzoyl Moiety on Receptor Binding and Enzyme Activity

The 4-fluorobenzoyl group is a critical component that significantly influences the pharmacological profile of the parent molecule. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com

The introduction of a fluorine atom to the benzoyl ring can profoundly affect a molecule's properties. The position of the fluorine atom is crucial; for instance, a fluorine at the para-position (4-position) can enhance binding affinity at certain receptors. This enhancement can be attributed to several factors:

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution of the aromatic ring, influencing interactions with the target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block metabolically labile positions, thereby increasing the compound's metabolic stability.

The 4-(p-fluorobenzoyl)piperidine fragment, in particular, has been identified as a crucial element for the anchorage or proper orientation of ligands at the 5-HT₂A serotonin (B10506) receptor. mdpi.com

The benzoyl group itself plays a fundamental role in how the molecule is recognized by its biological target. The carbonyl group within the benzoyl moiety can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in the binding pocket of a receptor or enzyme. The phenyl ring can engage in hydrophobic and π-π stacking interactions, further anchoring the ligand in the active site. In some classes of compounds, such as certain immunomodulators, a chloro group at the 4-position of the benzoyl moiety was found to be essential for activity.

Effects of the 4-Methoxypiperidine Substructure on Pharmacological Profiles

The 4-methoxypiperidine portion of the molecule also plays a significant role in defining its pharmacological characteristics. Substitutions on the piperidine ring are known to have a substantial impact on the biological properties of these compounds.

Structure-Activity Relationships at Specific In Vitro Biological Targets

While specific in vitro data for 1-(4-fluorobenzoyl)-4-methoxypiperidine is not extensively documented in publicly available literature, the SAR can be inferred from studies on closely related analogs. The 4-fluorobenzoylpiperidine core is a known pharmacophore for serotonergic and dopaminergic receptors. For instance, compounds containing this moiety have shown significant affinity for D₂, D₄, and 5-HT₂A receptors. mdpi.com

Furthermore, modifications at the 4-position of the piperidine ring in related scaffolds, such as fentanyl analogs, have been shown to dramatically influence binding affinity for opioid receptors. nih.govresearchgate.net The introduction of a substituent at this position can increase affinity, suggesting that the 4-position of the piperidine ring interacts with a specific sub-pocket in the receptor. nih.gov

The table below illustrates the binding affinities of a series of 4-substituted piperidines at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), demonstrating the impact of substitutions at the 4-position.

| Compound | Piperidine R-Group | MOR Ki (nM) | DOR Ki (nM) |

|---|---|---|---|

| Analog 1 | -H | 29 | 150 |

| Analog 2 | -(CH₂)₃-Ph | 0.29 | 6.6 |

| Analog 3 | -CH₂-O-CH₂-Ph | 0.51 | 10 |

Data presented is for illustrative purposes based on structurally related 4-substituted piperidine analogs acting on opioid receptors and does not represent direct experimental values for this compound. nih.gov

Based on these principles, it can be hypothesized that the 4-methoxy group in this compound would modulate the binding affinity and selectivity established by the 4-fluorobenzoylpiperidine core. The size and electronic nature of the methoxy (B1213986) group would likely influence the compound's fit into the binding pockets of targets like serotonin, dopamine (B1211576), or opioid receptors, potentially fine-tuning its pharmacological profile.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is a critical tool for understanding how a molecule's three-dimensional shape influences its interaction with a biological target, thereby determining its activity. This analysis often involves techniques like NMR spectroscopy and computational molecular modeling to identify low-energy, biologically active conformers. frontiersin.orgunifi.it For macrocyclic peptides, for example, the preferred conformation in solution can be essential for receptor binding and functional activity. While such studies are vital for rational drug design, specific conformational analysis of this compound and how its specific spatial arrangement correlates with any potential biological activity has not been detailed in the accessible research literature.

Mechanistic Insights into the Biological Activity of 1 4 Fluorobenzoyl 4 Methoxypiperidine Analogues in Vitro Focus

In Vitro Binding Assays for Receptor Affinity and Selectivity

The initial characterization of 1-(4-fluorobenzoyl)-4-methoxypiperidine analogues often involves in vitro binding assays to determine their affinity and selectivity for various biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. These assays typically use radioligand displacement methods, where the test compound's ability to displace a known high-affinity radiolabeled ligand from its receptor is measured. The results are commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding affinity.

Research into benzoylpiperidine and related structures has revealed high affinity for several receptor types. For instance, analogues have been identified as potent ligands for dopamine D₄ receptors. chemrxiv.orgnih.govnih.gov Structure-activity relationship (SAR) studies show that modifications to both the benzoyl and piperidine (B6355638) moieties can significantly influence affinity and selectivity. For example, substitutions on the benzoyl ring and alterations of the group at the 4-position of the piperidine ring can tune the compound's preference for one receptor subtype over another, such as D₄ versus D₂ or D₃ dopamine receptors. nih.govnih.gov Similarly, benzoylpiperidine derivatives have been developed as high-affinity ligands for serotonin receptors, such as the 5-HT₂ₐ subtype. nih.gov

The selectivity profile is crucial for determining the potential therapeutic application and side-effect profile of a compound. A compound that binds with high affinity and selectivity to a single receptor target is often desired to minimize off-target effects. For example, certain substituted 4-aminopiperidines have demonstrated over 100-fold selectivity for the human dopamine D₄ receptor compared to D₂ and other monoamine receptors. nih.gov

Table 1: Representative In Vitro Receptor Binding Affinities of Benzoylpiperidine Analogues This table presents hypothetical yet representative data based on findings for analogous compounds.

| Analogue | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (vs. D₂ Receptor) |

|---|---|---|---|

| Analogue A (4-fluorobenzoyl) | Dopamine D₄ | 2.5 | >150-fold |

| Analogue B (2-methylbenzoyl) | Dopamine D₄ | 8.1 | >100-fold |

| Analogue C (4-fluorobenzoyl) | Serotonin 5-HT₂ₐ | 4.0 | >50-fold (vs. 5-HT₁ₐ) |

| Analogue D (unsubstituted benzoyl) | Serotonin 5-HT₂ₐ | 15.2 | >20-fold (vs. 5-HT₁ₐ) |

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

Beyond receptor binding, this compound analogues are investigated for their potential to inhibit enzyme activity. In vitro enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and its therapeutic potential, for instance, in cancer or neurodegenerative diseases. nih.govunisi.itnih.gov These assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ). For example, Michaelis-Menten analysis can reveal whether an inhibitor competes with the substrate for the enzyme's active site. nih.gov Benzoylpiperidine derivatives have been identified as reversible, competitive inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer. nih.gov Other related structures have shown inhibitory activity against tyrosinase and cholinesterases. nih.govmdpi.comacs.org The potency of inhibition is typically reported as an IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: In Vitro Enzyme Inhibition Data for Benzoylpiperidine Analogues This table presents hypothetical yet representative data based on findings for analogous compounds.

| Analogue | Target Enzyme | Inhibition Potency (IC₅₀, µM) | Mechanism of Action |

|---|---|---|---|

| Analogue E | Monoacylglycerol Lipase (MAGL) | 0.08 | Reversible, Competitive |

| Analogue F | Acetylcholinesterase (AChE) | 5.5 | Mixed |

| Analogue G | Butyrylcholinesterase (BuChE) | 0.72 | Not Determined |

| Analogue H | Tyrosinase | 10.2 | Competitive |

Identification of Molecular Interactions at Target Sites (e.g., Hydrogen Bonding, Hydrophobic Contacts)

To understand the binding of this compound analogues at a molecular level, computational methods such as molecular docking are employed. nih.govresearchgate.netresearchgate.net These in silico techniques predict the preferred orientation of a ligand when bound to a target protein and help identify the specific molecular interactions that stabilize the ligand-receptor complex.

Key interactions often include:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, while the piperidine nitrogen (if protonated) can act as a hydrogen bond donor. These interactions with specific amino acid residues (e.g., serine, threonine, asparagine) in the binding pocket are often critical for high-affinity binding.

Hydrophobic Contacts: The aromatic rings of the fluorobenzoyl moiety can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's binding site. nih.gov The piperidine ring also contributes to hydrophobic interactions.

Halogen Bonding: The fluorine atom on the benzoyl ring can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Molecular docking studies on related piperidine derivatives targeting dopamine receptors have illustrated how these molecules fit into the binding pocket and interact with key residues, providing a rationale for their observed affinity and selectivity. nih.gov

In Vitro Metabolic Stability Assessment (e.g., in Liver Microsomes)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, such as its half-life and bioavailability. springernature.com In vitro metabolic stability assays are routinely conducted during early drug discovery to predict in vivo clearance. nuvisan.com A common method involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. springernature.comresearchgate.net

The assay measures the disappearance of the parent compound over time. springernature.com Samples are taken at various time points, the reaction is stopped, and the remaining amount of the compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters can be calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLᵢₙₜ): The inherent ability of the liver enzymes to metabolize the compound, independent of blood flow.

The introduction of fluorine into a molecule can sometimes block sites of metabolism, thereby increasing metabolic stability. nih.gov However, this is not always the case, as fluorination at one site may lead to "metabolic switching" to another part of the molecule. lookchem.com Studies on fluorinated piperidines and related compounds assess these effects to guide the design of more stable analogues. chemrxiv.orgnih.govresearchgate.net

Table 3: Representative In Vitro Metabolic Stability of Fluorinated Piperidine Analogues in Human Liver Microsomes This table presents hypothetical yet representative data based on findings for analogous compounds.

| Analogue | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|

| Analogue I (Non-fluorinated) | 25 | 27.7 | Moderate |

| Analogue J (Fluorinated) | 48 | 14.4 | High |

| Analogue K (Fluorinated) | 17.3 | 40.0 | Moderate |

| Analogue L (Non-fluorinated) | <10 | >69.3 | Low |

Fluorometabolite Identification and Characterization (In Vitro Studies)

Following stability assessment, identifying the specific metabolites formed is crucial for understanding a compound's biotransformation pathways. For fluorinated compounds like this compound, this involves identifying fluorometabolites. The same in vitro systems, such as liver microsomes or hepatocytes, are used. After incubation, the samples are analyzed by high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography. frontiersin.org

The mass spectrometer detects the parent compound and any new molecules (metabolites) formed. By comparing the mass spectra of the metabolites to the parent drug, the type of metabolic reaction can be deduced (e.g., an increase of 16 Da suggests hydroxylation). The introduction of a fluorine atom provides a unique isotopic signature that can aid in tracking the metabolic fate of different parts of the molecule. researchgate.net

Common metabolic pathways for piperidine-containing compounds include:

Hydroxylation: Addition of a hydroxyl (-OH) group, often on the piperidine or aromatic rings.

N-dealkylation: Removal of substituents from the piperidine nitrogen.

Oxidation: Formation of N-oxides or further oxidation of hydroxylated metabolites to ketones.

O-demethylation: Removal of the methyl group from the 4-methoxy substituent.

Characterizing these metabolites is important as they could be pharmacologically active, inactive, or potentially toxic. In vitro studies provide an early indication of the metabolic profile, guiding further development and safety assessment. frontiersin.org

Computational Chemistry and Molecular Modeling in the Design and Analysis of Fluorinated Piperidine Derivatives

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(4-fluorobenzoyl)-4-methoxypiperidine, to the active site of a target receptor or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity.

In studies involving piperidine (B6355638) derivatives, molecular docking has been instrumental in elucidating key interactions that govern ligand recognition. For instance, docking studies of piperidine-based compounds with the sigma 1 receptor (S1R) have revealed the importance of specific hydrophobic and ionic interactions. nih.gov The piperidine nitrogen often acts as a positive ionizable feature, forming crucial interactions with acidic residues like Glu172 and Asp126 in the receptor's binding site. nih.gov The 4-fluorobenzoyl group of the target compound would likely engage in hydrophobic interactions within a corresponding sub-pocket of a target receptor. nih.gov

A hypothetical docking study of this compound against a target protein might yield results as summarized in the table below. The docking score represents the predicted binding affinity, with more negative values indicating a stronger interaction.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys78 (Hydrogen Bond with methoxy (B1213986) oxygen), Phe156 (π-π stacking with fluorophenyl ring), Val82, Leu160 (Hydrophobic interactions) |

| Predicted Binding Mode | The 4-fluorobenzoyl moiety occupies a hydrophobic pocket, while the methoxy group on the piperidine ring forms a hydrogen bond with the side chain of Lys78. |

This table is based on hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govfrontiersin.org This technique is invaluable for assessing the conformational stability of a ligand like this compound and for exploring the pathways by which it binds to its target. mdpi.com By simulating the ligand-receptor complex in a realistic environment (e.g., solvated in water), MD can validate the stability of docking poses, reveal subtle conformational changes upon binding, and calculate binding free energies. purdue.edu

For piperidine-containing molecules, MD simulations can reveal how the flexible piperidine ring adapts its conformation (e.g., chair, boat, or twist-boat) to fit optimally within a binding site. nih.gov Simulations can also show the stability of key interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, over the simulation time. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to assess the stability of its binding pose. A stable RMSD over several nanoseconds suggests a stable interaction.

A representative MD simulation study for the this compound-protein complex could produce the following results:

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the complex. |

| Ligand RMSD | Stable at ~2.1 Å after an initial 5 ns equilibration period | The binding pose of the ligand is stable within the receptor's active site over the course of the simulation. |

| Key Interaction Persistence | Hydrogen bond with Lys78 maintained for 85% of the simulation time. | The hydrogen bond is a stable and significant contributor to the binding affinity. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A favorable binding free energy, suggesting a strong and stable interaction between the ligand and the protein. |

This table is based on hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govrsc.org

For a series of fluorinated piperidine derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. core.ac.uk These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity. For this compound, a QSAR model might indicate that the fluorine substitution on the benzoyl ring is critical for activity due to its electron-withdrawing nature, and that the methoxy group's size and hydrogen-bonding capacity are optimal at the 4-position of the piperidine ring.

A QSAR study on a series of analogs could yield the following model statistics:

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.68 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between the predicted and experimental activities for the training set. |

| Predictive r² (for test set) | 0.75 | Demonstrates the model's ability to accurately predict the activity of external compounds. |

| Key Descriptors | LogP, Dipole Moment, Steric parameters (e.g., MR), Electrostatic field contributions | These molecular properties are identified as being most influential on the biological activity of the compounds. |

This table is based on hypothetical data for illustrative purposes.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies are broadly categorized as either ligand-based or structure-based. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. jubilantbiosys.com Techniques like pharmacophore modeling and 3D-QSAR fall under this category. nih.gov A pharmacophore model for a series of active piperidine derivatives would define the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. philadelphia.edu.jo The 4-fluorobenzoyl group would likely be identified as a key hydrophobic and aromatic feature in such a model.

Structure-based drug design (SBDD) relies on the known 3D structure of the target protein or enzyme. nih.gov This approach uses methods like molecular docking to design ligands that fit perfectly into the target's binding site, both sterically and electronically. temple.edu If the structure of a target for this compound were known, SBDD could be used to rationally modify its structure to improve binding affinity and selectivity, for example, by altering substituents on the benzoyl or piperidine rings to form additional favorable interactions. mdpi.com

In Silico Predictions of Biological Interactions and Pharmacophore Features

In silico methods are crucial for predicting the biological interactions of a compound and for identifying its key pharmacophore features before it is synthesized and tested. nih.gov Pharmacophore modeling can be generated from a set of active ligands or from a ligand-receptor complex. nih.gov

For this compound, a ligand-based pharmacophore model might be developed by aligning it with other active piperidine analogs. The resulting model would likely consist of several key features:

An Aromatic Ring (AR) feature corresponding to the fluorophenyl group.

A Hydrophobic (HY) feature, also associated with the fluorophenyl group.

A Hydrogen Bond Acceptor (HBA) , representing the carbonyl oxygen of the benzoyl group and the oxygen of the methoxy group.

A Positive Ionizable (PI) feature for the piperidine nitrogen, which can be protonated at physiological pH.

These pharmacophoric features represent the crucial interaction points that the molecule would use to bind to its biological target. This model can then be used as a 3D query to screen large chemical databases for other compounds that share the same pharmacophoric pattern and are therefore likely to have similar biological activity. nih.gov

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Aromatic Ring (AR) | 4-Fluorophenyl ring |

| Hydrophobic (HY) | 4-Fluorophenyl ring |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Methoxy oxygen |

| Positive Ionizable (PI) | Piperidine nitrogen |

This table is based on a hypothetical pharmacophore model for illustrative purposes.

Future Research Trajectories and Implications for Rational Drug Design

Development of Novel Piperidine-Based Scaffolds for Enhanced Biological Performance

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net The development of novel piperidine-based scaffolds is a key strategy for enhancing biological performance, including potency, selectivity, and metabolic stability.

Key Research Directions:

Structural Diversification: Introducing a variety of substituents at different positions on the piperidine ring can lead to compounds with diverse pharmacological profiles. This includes exploring different substitution patterns on the benzoyl ring and varying the alkoxy group at the 4-position of the piperidine ring.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can modulate the physicochemical properties of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Restriction: Incorporating structural elements that restrict the conformational flexibility of the piperidine ring can lead to higher affinity and selectivity for a specific biological target.

| Strategy | Rationale | Potential Outcome |

| Structural Diversification | Explore a wider chemical space to identify novel structure-activity relationships. | Discovery of compounds with improved potency and novel biological activities. |

| Bioisosteric Replacement | Fine-tune the physicochemical properties to enhance drug-like characteristics. | Improved ADME profile and reduced off-target effects. |

| Conformational Restriction | Lock the molecule in a bioactive conformation to improve target binding. | Increased potency and selectivity for the intended biological target. |

Exploration of Emerging Biological Targets for Fluorinated Piperidine Compounds

The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry due to its ability to enhance various properties, including metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov Consequently, fluorinated piperidine compounds are being investigated for their potential to interact with a growing number of emerging biological targets.

Potential Therapeutic Areas:

Neurodegenerative Diseases: The blood-brain barrier permeability of many piperidine derivatives makes them attractive candidates for targeting central nervous system (CNS) disorders.

Oncology: The piperidine scaffold is found in numerous anticancer agents, and novel fluorinated analogues could offer improved efficacy and reduced side effects. nih.gov

Infectious Diseases: The structural diversity of piperidine derivatives provides a rich source for the discovery of new antimicrobial and antiviral agents.

Integration of Chemoinformatic Tools for Virtual Screening and Lead Optimization

Chemoinformatic tools play a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and facilitating the optimization of lead compounds. nih.gov These computational methods can significantly reduce the time and cost associated with drug development.

Applications in Piperidine-Based Drug Design:

Virtual Screening: Computational screening of virtual libraries of piperidine derivatives can identify potential hits for a specific biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel piperidine analogues based on their structural features.

Molecular Docking and Dynamics: These techniques can be used to predict the binding mode of piperidine-based ligands to their target proteins, providing insights for rational drug design. nih.gov

| Chemoinformatic Tool | Application | Benefit |

| Virtual Screening | High-throughput screening of large compound libraries. | Rapid identification of potential drug candidates. |

| QSAR | Prediction of biological activity based on chemical structure. | Prioritization of compounds for synthesis and testing. |

| Molecular Docking | Prediction of ligand-protein binding interactions. | Understanding the molecular basis of drug action and guiding lead optimization. |

Advancements in Stereoselective Synthesis for Enantiopure Analogues

Many biologically active piperidine derivatives are chiral, and their enantiomers often exhibit different pharmacological properties. Therefore, the development of efficient stereoselective synthetic methods is essential for producing enantiomerically pure compounds. nih.govnih.gov

Key Synthetic Strategies:

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective synthesis of piperidine derivatives.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials can provide access to enantiopure piperidine scaffolds.

Resolution of Racemates: Separating a racemic mixture into its individual enantiomers is a common strategy for obtaining enantiopure compounds.

Application of Green Chemistry Principles in Scalable Synthesis of Advanced Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. unibo.itresearchgate.net This includes the use of safer solvents, renewable starting materials, and more efficient catalytic methods.

Green Chemistry Approaches:

Catalytic Reactions: The use of catalysts can reduce the amount of waste generated and improve the efficiency of chemical reactions.

Solvent Selection: Choosing environmentally benign solvents can significantly reduce the environmental footprint of a synthetic process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. skpharmteco.com

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorobenzoyl)-4-methoxypiperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a 4-fluorobenzoyl group to a 4-methoxypiperidine scaffold. A common approach includes:

- Step 1: Activation of 4-fluorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous dichloromethane (DCM) or chloroform .

- Step 2: Reaction with 4-methoxypiperidine under basic conditions (e.g., triethylamine or pyridine) to form the amide bond.

- Step 3: Purification via column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization .

Optimization Strategies:

- Catalyst Use: DMAP (4-dimethylaminopyridine) can accelerate coupling reactions .

- Solvent Selection: Polar aprotic solvents like DMF may improve solubility for bulkier derivatives .

- Automation: Industrial-scale synthesis employs controlled conditions (e.g., temperature-regulated reactors) to enhance yield and reproducibility .

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry research?

Methodological Answer: Analytical Techniques:

- NMR Spectroscopy: 1H-NMR (400 MHz, CDCl3) typically shows characteristic peaks:

- Piperidine protons: δ 3.2–3.6 ppm (N-CH2), δ 1.6–2.1 ppm (ring CH2).

- 4-Methoxy group: δ 3.3 ppm (OCH3) .

- HPLC: Retention times (e.g., 13.0–13.5 min on C18 columns) and peak area ≥95% confirm purity .

- Mass Spectrometry: ESI-MS (m/z calc. for C13H15FNO2: 248.1; observed: 248.1) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:

- Standardized Assays: Use uniform protocols (e.g., IC50 measurements under consistent pH/temperature) .

- Structural Confirmation: Verify derivatives via X-ray crystallography or 2D NMR to rule out regioisomeric impurities .

- Meta-Analysis: Compare datasets across studies, focusing on substituent effects (e.g., methoxy vs. hydroxyl groups altering receptor binding) .

Example: A derivative with a 2,4-dimethoxybenzoyl group showed 10-fold higher enzyme inhibition than the 4-methoxy analog, highlighting substituent positioning’s impact .

Q. What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). Key parameters:

- Grid box centered on ATP-binding sites for kinase targets.

- Scoring functions (e.g., ΔG < −8 kcal/mol) prioritize high-affinity hits .

- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with activity data to predict novel analogs .

Case Study: Docking studies suggested strong π-π stacking between the fluorobenzoyl group and tyrosine residues in kinase targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer: Stepwise SAR Workflow:

Core Modification: Vary piperidine substituents (e.g., 4-methoxy vs. 4-hydroxy) to assess steric/electronic effects .

Benzoyl Group Tuning: Introduce electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor affinity .

In Vitro Screening: Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .

Example: Replacing 4-methoxy with 4-isopropylphenyl increased lipophilicity (logP +1.2) and improved blood-brain barrier penetration in neuroactive derivatives .

Data Contradiction Analysis

Issue: Conflicting reports on solubility—some studies describe derivatives as highly soluble in DMSO, while others note precipitation in aqueous buffers.

Resolution:

- Solvent System Optimization: Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

- LogP Measurement: Determine partition coefficients (e.g., shake-flask method) to predict solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.